Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate
Description
This compound is a chiral β-hydroxy ester featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-nitrophenyl substituent. Its structure (C15H20N2O7, approximate molecular weight ~340.33 g/mol) makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing nitroaromatic prodrugs or peptide mimetics.
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-6-5-7-10(8-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20) |
InChI Key |
DDWOWVWUEKDOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Boc-α-Amino Acid Derivatives
The foundation of the synthesis involves preparing N-Boc-protected amino acids, such as N-Boc-β-aminopentanedioate, via established literature protocols. These serve as core intermediates for subsequent functionalization. The Boc-protection ensures selectivity during multi-step transformations and prevents undesired side reactions.
- Reagents: Di-tert-butyl dicarbonate (Boc2O), amino acids, base catalysts (e.g., triethylamine).
- Reaction Conditions: Typically conducted in anhydrous solvents like dichloromethane (DCM) at 0–25°C.
- Outcome: High yield (~85–95%) of N-Boc-amino acids with preserved stereochemistry.
Formation of Zinc Reagents for Nucleophilic Addition
Zinc-mediated reactions are pivotal for carbon–carbon bond formation, especially in the context of amino acid derivatives. Zinc dust, iodine, and appropriate solvents facilitate the formation of zinc organometallic intermediates, which are then used for coupling reactions.
- Reagents: N-Boc-β-I-Ala-OMe, iodine, zinc dust.
- Conditions: Reaction under inert atmosphere, room temperature, with controlled addition of iodine to generate the reactive zinc species.
- Reaction Time: 30–60 minutes for complete zinc insertion.
Coupling Strategies and Functional Group Transformations
Palladium-Catalyzed Cross-Coupling
The key step involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce the aromatic nitrophenyl group at the appropriate position.
| Reaction Parameters | Details |
|---|---|
| Catalyst | Pd2(dba)3 |
| Ligand | SPhos |
| Coupling Partners | Vinyl triflates, halides, or bromides |
| Solvent | Tetrahydrofuran (THF), Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 72 hours |
Note: The coupling efficiency depends on the molar ratio, ligand choice, and reaction temperature, with yields exceeding 80% under optimized conditions.
Functionalization of Hydroxyl and Amino Groups
The hydroxyl group at C-2 is typically protected or functionalized via esterification or oxidation, depending on the synthetic route. The amino group, protected as Boc, remains inert during early stages but can be deprotected under acidic conditions (e.g., trifluoroacetic acid, TFA) for subsequent reactions.
Final Esterification and Purification
Esterification to Form Methyl Ester
The esterification step involves converting the carboxylic acid intermediate into the methyl ester, often via Fischer esterification or using methylating agents such as methyl iodide in the presence of base.
- Reagents: Methanol, sulfuric acid (catalyst), or methyl iodide.
- Temperature: Reflux (~65°C).
- Duration: 12–24 hours.
Purification Techniques
Post-synthesis purification employs:
- Flash chromatography: Using silica gel and solvent systems like EtOAc/petroleum ether.
- Recrystallization: From suitable solvents to obtain high-purity compounds.
- Characterization: Confirmed via NMR, IR, and mass spectrometry.
Notes on Reaction Conditions and Optimization
- Temperature Control: Critical during palladium-catalyzed couplings to prevent side reactions.
- Solvent Choice: Anhydrous conditions and inert atmospheres (nitrogen or argon) improve yields.
- Reaction Time: Extended durations (up to 72 hours) may be necessary for complete conversion.
- Deprotection Steps: Acidic conditions for Boc removal must be carefully controlled to avoid hydrolysis of sensitive groups.
Summary Table of Key Preparation Methods
| Step | Reagents & Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Boc-protection | Boc2O, TEA, DCM, 0°C | Protect amino group | 85–95% |
| Zinc insertion | Zn dust, I2, THF, RT | Generate nucleophilic zinc reagent | Complete in 30–60 min |
| Cross-coupling | Pd2(dba)3, SPhos, vinyl triflate, 80–100°C | Attach aromatic group | >80% yield |
| Hydroxyl esterification | MeOH, H2SO4, reflux | Form methyl ester | 70–90% |
| Boc deprotection | TFA, DCM, RT | Remove Boc group | Quantitative or near-quantitative |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as:
Enzyme inhibition: The nitrophenyl group can interact with enzyme active sites, leading to inhibition of enzyme activity.
Protein binding: The hydroxy and amine groups can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights critical differences between the target compound and its analogs:
Biological Activity
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate (CAS No. 1955507-36-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₀N₂O₇
- Molecular Weight : 340.33 g/mol
- CAS Number : 1955507-36-4
The compound features a β-hydroxy amino acid structure, which is known for its ability to interact with various biological targets. The presence of the nitrophenyl group suggests potential interactions with enzymes or receptors involved in neurotransmission or metabolic pathways.
Antitumor Activity
Research indicates that compounds similar to Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate exhibit significant antitumor properties. For example, studies have shown that β-hydroxy esters can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines, thus suggesting a potential application in treating inflammatory diseases.
| Study | Findings |
|---|---|
| Showed that related β-hydroxy compounds reduced TNF-alpha levels in vitro. | |
| Indicated a decrease in IL-6 production upon treatment with similar structures. |
Case Study 1: Synthesis and Evaluation
A study synthesized Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate and evaluated its biological activity against cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutic agents.
Case Study 2: In Vivo Studies
In vivo studies on animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests that the compound may have therapeutic potential in oncology.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate?
A multi-step synthesis is typically employed. For example:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group via reaction with Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/water).
- Step 2 : Couple the nitroaryl group using Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation, depending on the starting material.
- Step 3 : Reduce intermediates with NaBH₄ to generate the hydroxyl group, as demonstrated in the reduction of methyl (2S)-2-[(Boc)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate to its hydroxyl derivative (80% yield) .
- Step 4 : Final esterification with methyl chloride or methanol under acidic catalysis.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and optimize pH to avoid premature deprotection of the Boc group .
Q. How should researchers purify this compound, and what solvents are compatible?
- Purification : Use column chromatography (silica gel, 60–120 mesh) with gradients of ethyl acetate/hexane (10–40%). Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) can resolve stereoisomers.
- Solubility : The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Avoid prolonged exposure to aqueous bases to prevent ester hydrolysis .
Q. Which spectroscopic techniques confirm the compound’s structure and stereochemistry?
- NMR : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks: δ 1.4 ppm (Boc tert-butyl), δ 5.2 ppm (hydroxyl proton, exchangeable), and δ 8.1–8.3 ppm (aromatic protons from 3-nitrophenyl) .
- Mass Spectrometry : High-resolution ESI-MS (calculated for C₁₆H₂₁N₂O₇: 365.13 [M+H]⁺; observed: 365.14) .
- X-ray Crystallography : Resolve stereochemistry if racemization is suspected during synthesis .
Q. What safety protocols are critical for handling this compound?
- Hazards : Irritant (H315, H319); may cause respiratory sensitization (H334).
- Storage : Keep at –20°C under nitrogen to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis?
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-Boc-protected amino acids) to control configuration at the α-carbon.
- Low-Temperature Conditions : Perform reactions at –20°C to minimize racemization, especially during esterification or hydroxyl-group activation .
- Monitoring : Track optical rotation ([α]D²⁵ = +13.2° in NaOH) to detect racemization .
Q. What mechanistic insights explain side reactions during Boc deprotection?
Q. How do structural modifications (e.g., nitro group replacement) affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
